(6-Methoxychroman-3-YL)methanol
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Overview
Description
(6-Methoxychroman-3-YL)methanol is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a hydroxymethyl group at the 3rd position on the chroman ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxychroman-3-YL)methanol typically involves the reaction of chroman derivatives with methoxy and hydroxymethyl substituents. One common method is the reduction of 6-methoxychroman-3-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxychroman-3-YL)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 6-Methoxychroman-3-carboxylic acid
Reduction: Various reduced derivatives depending on the reducing agent
Substitution: Substituted chroman derivatives with different functional groups
Scientific Research Applications
(6-Methoxychroman-3-YL)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methoxychroman-3-YL)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s methoxy and hydroxymethyl groups may play a role in its biological activities by interacting with enzymes and receptors in the body . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different functional groups.
6-Hydroxychroman: Another derivative of chroman with a hydroxyl group at the 6th position instead of a methoxy group.
3-Hydroxychroman: A compound with a hydroxyl group at the 3rd position, similar to (6-Methoxychroman-3-YL)methanol.
Uniqueness
This compound is unique due to its specific combination of methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-3,5,8,12H,4,6-7H2,1H3 |
InChI Key |
MITSEAOAWBIFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)CO |
Origin of Product |
United States |
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